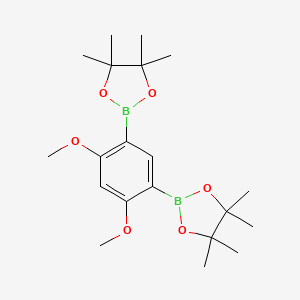
2,2'-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester compound with the molecular formula C20H32B2O6 and a molecular weight of 390.09 g/mol . This compound is known for its unique structure, which includes two boronate ester groups attached to a dimethoxy-substituted phenylene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 4,6-dimethoxy-1,3-phenylenediboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Catalyst: Palladium(0) or palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research :
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of new pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.
Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura reactions involves the formation of a palladium-boronate complex . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The key molecular targets are the palladium catalyst and the boronic ester groups, which facilitate the coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
What sets 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its specific substitution pattern on the phenylene ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of methoxy groups can also enhance the solubility and stability of the compound, making it more suitable for various synthetic applications.
Propriétés
Formule moléculaire |
C20H32B2O6 |
|---|---|
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
2-[2,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-14(16(24-10)12-15(13)23-9)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3 |
Clé InChI |
QQEYUWQPCUAREL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)B3OC(C(O3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


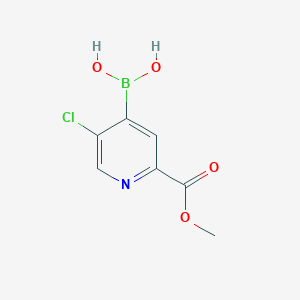
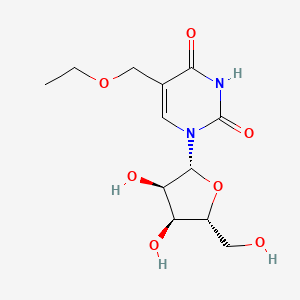
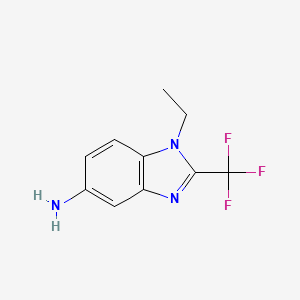
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
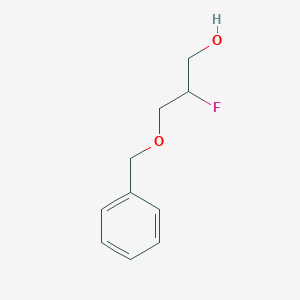
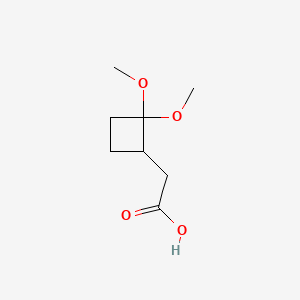
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
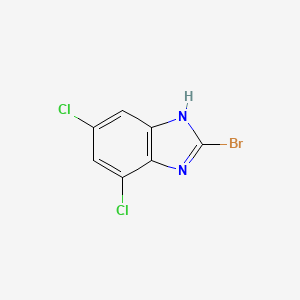
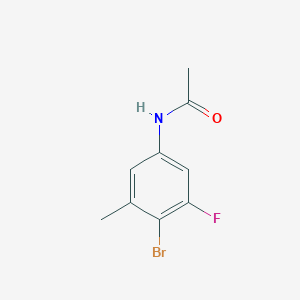
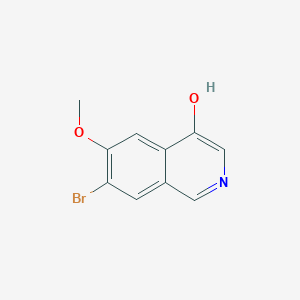
![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)
